6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine
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Overview
Description
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and an amine group, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridin-3-amine and 5-methylthiophene-2-carbaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or thiophene rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield sulfoxides or sulfones.
Reduction: Reduction can produce amines or alcohols.
Scientific Research Applications
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine: This compound is unique due to its specific substitution pattern on the pyridine and thiophene rings.
6-Methoxy-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine: Similar structure but with a methoxy group instead of a methyl group.
6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-2-amine: Similar structure but with the amine group at a different position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C12H14N2S |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
6-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H14N2S/c1-9-3-5-11(7-13-9)14-8-12-6-4-10(2)15-12/h3-7,14H,8H2,1-2H3 |
InChI Key |
DMIWJHDCDKLUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)NCC2=CC=C(S2)C |
Origin of Product |
United States |
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